Biomer

Biomedical Engineering Cardiovascular Device Materials Polyurethane Elastomers

Biomedical device engineers face premature failure of blood-contacting components due to polyurethane fatigue and degradation. Biomer (CAS 61789-63-7) directly addresses these failure modes. • Fatigue endurance >150M cycles (3× Tecoflex HR). • In vivo degradation <2.0 μm at 18 months vs. up to 40 μm for Pellethane. • Minimal dynamic modulus change after blood contact. • Solution-grade (SB) for optimal hemocompatibility. For biomedical R&D and device prototyping.

Molecular Formula C45H55N3O8
Molecular Weight 765.9 g/mol
CAS No. 61789-63-7
Cat. No. B1228794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiomer
CAS61789-63-7
Synonymsbiomer
Molecular FormulaC45H55N3O8
Molecular Weight765.9 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)CC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCCCOC(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)OCCCCC
InChIInChI=1S/C45H55N3O8/c1-3-5-7-27-53-42(49)33-38-13-11-34(12-14-38)31-35-15-21-40(22-16-35)47-44(51)55-29-9-10-30-56-45(52)48-41-25-19-37(20-26-41)32-36-17-23-39(24-18-36)46-43(50)54-28-8-6-4-2/h11-26H,3-10,27-33H2,1-2H3,(H,46,50)(H,47,51)(H,48,52)
InChIKeyCWEFIMQKSZFZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biomer Polyurethane for Biomedical Devices


Biomer, identified by CAS number 61789-63-7, is a segmented polyether polyurethane elastomer historically referenced in biomedical materials literature. Its structure comprises polytetramethylene oxide (PTMO) soft segments and methylene-bis-phenyldiisocyanate (MDI) based hard segments, chain extended with ethylenediamine, yielding properties analogous to Lycra spandex [1]. This class of polyurethanes has been investigated for applications requiring a combination of flexibility, mechanical durability, and blood-contacting properties [2]. This evidence guide focuses specifically on the polyurethane material designated Biomer and its quantifiable differentiation from comparator biomedical-grade polyurethanes such as Pellethane and Toyobo TM5.

Segmented polyether polyurethane for blood-contacting device research
Reported cyclic stability and fatigue endurance differentiate from Pellethane, Toyobo TM5
Grade-specific soft segment architecture (SB vs EB) influences surface hemocompatibility

Biomer Substitution Validation Requirements


Despite belonging to the same segmented polyurethane class, substituting Biomer with alternatives such as Pellethane or Toyobo TM5 introduces quantifiable differences in key performance metrics relevant to biomedical device procurement. Direct comparative studies reveal that Biomer exhibits fundamentally different cyclic deformation behavior, fatigue endurance limits, and in vivo degradation morphology compared to its closest analogs [1][2]. These differences are not marginal; they represent distinct material selection criteria that directly impact long-term device reliability, regulatory qualification pathways, and total cost of ownership in applications such as circulatory assist devices and long-term implants [3].

Biomer
Stable cyclic flexibility; shallow degradation (≤2 μm)
Pellethane / Toyobo
Stiffening under cycling; deep fissures (up to 40 μm)
Direct substitution may not transfer fatigue endurance: Biomer exceeded 150M flexes vs 50M for Tecoflex HR; grade (SB/EB) mismatch can alter blood-contact outcomes.
Additive compatibility differs—Biomer shows lower fracture toughness deterioration with calcium chloride than Pellethane.

Biomer Comparative Performance Evidence


Cyclic Deformation Stability

In uniaxial tensile and fatigue testing conducted at 37°C in saline solution, Biomer demonstrated the most stable mechanical behavior during cyclic deformation among all materials evaluated [1]. Unlike Avcothane 51, a polyurethane-silicone copolymer which exhibited unstable mechanical properties and gradual stiffening upon cyclic loading, Biomer maintained consistent flexibility and mechanical response throughout testing [1]. When compared to Toyobo TM5, a chemically similar segmented polyurethane, Biomer exhibited slightly lower ultimate strength but superior static and dynamic flexibility with greater stability during cyclic deformation [1].

Cyclic Deformation Stability
Head-to-head
Biomer maintained flexibility without stiffening; Avcothane 51 stiffened, Toyobo TM5 less stable
Supports selection for dynamic, cyclically loaded components
Uniaxial tensile, 37°C saline; qualitative ranking from direct test
Biomedical Engineering Cardiovascular Device Materials Polyurethane Elastomers

Flexural Fatigue Endurance

In a multi-stage material selection study evaluating eight polymer candidates for ventricular assist pump bladders, Biomer and Tecoflex HR were identified as the two most suitable materials based on comprehensive testing including hydrolytic stability, flexure endurance, fabricability, tissue compatibility, and hemocompatibility [1]. In circulatory analog loop endurance testing, Biomer bladders demonstrated substantially greater flexural fatigue life than Tecoflex HR bladders, exceeding 150 million flexes compared to 50 million flexes for Tecoflex HR at the time of reporting [1].

Flexural Fatigue Endurance
Head-to-head
Biomer bladders: >150 million flexes; Tecoflex HR: 50 million flexes
May extend service life in circulatory assist devices
Circulatory analog loop; ongoing testing at time of report
Ventricular Assist Device Fatigue Testing Polyurethane Durability

In Vivo Biodegradation Morphology

Following 18 months of subcutaneous ovine implantation, the biodegradation morphology of Biomer differed substantially from that of Pellethane 2363-80A and Tecoflex EG80A [1]. Biomer exhibited only uniform pitting and superficial fissuring limited to less than 2.0 μm depth from the implant surface [1]. In contrast, both Pellethane 2363-80A and Tecoflex EG80A displayed severe localized embrittlement with fissures infiltrating up to 40 μm into the bulk material [1]. This represents a degradation depth difference exceeding 20-fold.

In Vivo Degradation Depth
Head-to-head
Biomer: ≤2.0 μm pitting; Pellethane/Tecoflex EG80A: fissures up to 40 μm (>20× difference)
Supports long-term implant biostability evaluation
18-month ovine subcutaneous model; cryomicrotomy + FTIR/SEM
Biostability In Vivo Degradation Implantable Polyurethanes

Solution-Grade Biomer Blood Compatibility

Physicochemical characterization revealed distinct structural differences between solution-grade Biomer (SB) and extruded-grade Biomer (EB) that influence material selection decisions [1]. Solution-grade Biomer possesses a soft segment molecular weight of approximately 2000 g/mol, compared to 650 g/mol for extruded-grade material, resulting in semicrystalline soft segment phase morphology in the solid state [1]. Additionally, the hard segments of SB are chain-extended with diamines, yielding higher urea concentration than the water chain-extended hard segments of EB [1]. In vivo blood tolerance testing in a canine femoral arteriovenous shunt model demonstrated that blood compatibility correlated directly with increasing concentration of polyether soft segments on the material surface [1].

Grade-Dependent Blood Compatibility
Head-to-head
SB (2000 g/mol soft segment) vs EB (650 g/mol); blood tolerance correlated with higher soft segment surface concentration
Grade specification critical for hemocompatibility requirements
Canine femoral AV shunt model; DSC, stress-strain characterization
Blood Compatibility Polyurethane Characterization Surface Chemistry

Dynamic Mechanical Response After Blood Fatigue

Dynamic mechanical analysis of Biomer following fatigue exposure in whole human blood at 37°C revealed minimal changes in dynamic modulus across a wide temperature range of 25°C to 140°C compared to unexposed controls [1]. This stability under biologically relevant conditions contrasts with the behavior observed in other biomedical elastomers. At 37°C (human body temperature), the dynamic moduli of Pellethane and Hexsyn controls were higher than those of Biomer, Avcothane, and NBS butyl rubber, indicating that Biomer occupies a distinct region of the stiffness-flexibility spectrum among biomedical polyurethanes [1].

Post-Blood Fatigue DMA
Cross-study
Minimal dynamic modulus change after whole human blood exposure (25–140°C); lower 37°C modulus than Pellethane/Hexsyn
Indicates predictable mechanical stability after blood contact
Specimens fatigued in whole blood at 37°C; temperature sweep
Dynamic Mechanical Analysis Blood-Contacting Materials Polyurethane Stability

Fracture Toughness with Calcium Chloride Additive

In comparative fracture mechanics testing, the addition of calcium chloride reduced the normalized strain energy—a parameter associated with fracture toughness—in both Biomer and Pellethane materials [1]. However, Pellethane exhibited greater susceptibility to deterioration of its fracture properties following calcium chloride incorporation than Biomer [1]. At crack lengths exceeding the critical length, Pellethane-calcium blends displayed greater normalized strain energy to failure than Biomer-calcium blends, but this baseline advantage was offset by Pellethane's higher sensitivity to additive-induced embrittlement [1].

CaCl₂ Additive Effect
Head-to-head
Pellethane more susceptible to fracture toughness deterioration with calcium chloride than Biomer
Supports formulation flexibility when additives required
Fracture mechanics testing; normalized strain energy comparison
Fracture Mechanics Polyurethane Additives Material Durability

Biomer Procurement Scenarios


Long-Term Implantable Blood Pump Bladders and Diaphragms

Based on Biomer's demonstrated flexural fatigue endurance exceeding 150 million cycles—more than triple that of Tecoflex HR—and its superior cyclic deformation stability compared to Avcothane 51 and Toyobo TM5, procurement of Biomer is scientifically justified for dynamically actuated blood-contacting components requiring extended service life [1][2]. The material's minimal dynamic modulus change following whole blood exposure further supports its suitability for this application [3].

Subcutaneous Implants with Extended Biostability

Procurement of Biomer for long-term subcutaneous implant applications is supported by in vivo evidence showing superficial degradation limited to <2.0 μm depth after 18 months of ovine implantation, compared to up to 40 μm penetration in Pellethane 2363-80A and Tecoflex EG80A [4]. This >20-fold difference in degradation depth penetration directly translates to superior maintenance of bulk mechanical integrity and reduced particulate generation risk over multi-year implantation periods.

Blood-Contacting Devices Requiring Surface Hemocompatibility

For applications requiring optimized blood-contacting surfaces, procurement specifications should explicitly designate solution-grade Biomer (SB) over extruded-grade (EB) based on physicochemical evidence [5]. The higher soft segment molecular weight (2000 g/mol vs. 650 g/mol) and diamine chain-extended hard segment architecture of SB correlate with improved blood tolerance in canine arteriovenous shunt models, providing a quantifiable basis for grade selection [5].

Additive-Modified Polyurethane Formulations

When formulation requirements necessitate incorporation of additives that may affect mechanical properties, Biomer offers lower susceptibility to additive-induced fracture toughness degradation compared to Pellethane [6]. This characteristic provides greater formulation latitude and reduced risk of mechanical property compromise in compounded biomedical polyurethane systems.

Application
Selection Property
Validation Focus
Dynamic blood pump diaphragms
High-cycle flexural fatigue endurance
Fatigue life under simulated physiological load
Long-term subcutaneous implants
Shallow, uniform in vivo degradation
Degradation depth and morphology over intended duration
Blood-contacting surfaces
Soft segment MW and chain extender type (SB vs EB)
Surface hemocompatibility in relevant model
Additive-modified polyurethane
Resistance to additive-induced embrittlement
Fracture toughness retention post-additive blending
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